

"3-(4-Hydroxyphenoxy)benzoic acid" CAS number and identifiers

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-(4-Hydroxyphenoxy)benzoic acid

Cat. No.: B029863

[Get Quote](#)

An In-Depth Technical Guide to **3-(4-Hydroxyphenoxy)benzoic acid**

Introduction

3-(4-Hydroxyphenoxy)benzoic acid is a diaryl ether derivative with a chemical structure that holds significant interest for researchers in medicinal chemistry and materials science. As a member of the hydroxybenzoic acid family, it possesses a unique combination of a benzoic acid moiety and a hydroxyphenoxy group. This arrangement of functional groups provides a scaffold for developing novel therapeutic agents and functional materials. This technical guide offers a comprehensive overview of its chemical identifiers, physicochemical properties, synthesis methodologies, and potential applications, with a focus on providing practical insights for laboratory professionals.

Core Identifiers and Physicochemical Properties

Accurate identification and understanding of the physicochemical properties of a compound are fundamental for any research and development endeavor. The key identifiers and properties of **3-(4-Hydroxyphenoxy)benzoic acid** are summarized in the table below.

Identifier	Value
CAS Number	35065-12-4 [1] [2]
IUPAC Name	3-(4-hydroxyphenoxy)benzoic acid [3]
Molecular Formula	C13H10O4 [3]
Molecular Weight	230.22 g/mol
Melting Point	172-174 °C [1]
InChI Key	OSGCDVKVZWMYBG-UHFFFAOYSA-N [1]
SMILES	O=C(O)c1cc(Oc2ccc(O)cc2)ccc1 [3]

Synthesis Methodologies

The synthesis of **3-(4-Hydroxyphenoxy)benzoic acid** typically involves the demethylation of its methoxy precursor, 3-(4-methoxyphenoxy)benzoic acid. Below are two detailed protocols for this conversion. The choice between these methods may depend on the desired reaction time and scale.

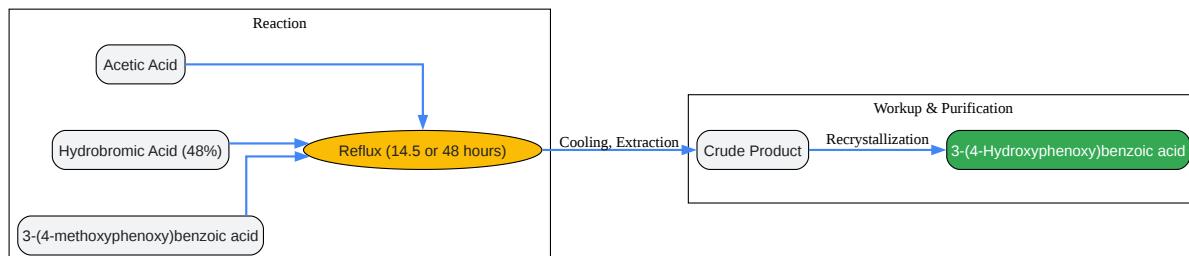
Protocol 1: Synthesis via Reflux with Hydrobromic Acid in Acetic Acid (14.5 hours)

This method outlines a 14.5-hour reflux period for the demethylation process.

Experimental Protocol:

- In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve 40.7 g (0.167 moles) of 3-(4-methoxyphenoxy)benzoic acid in 200 ml of acetic acid.[\[4\]](#)
- To the solution, add 150 ml of a 48% aqueous solution of hydrogen bromide (HBr).[\[4\]](#)
- Heat the reaction mixture to reflux under a nitrogen atmosphere and maintain for 14.5 hours.[\[4\]](#)
- After cooling to room temperature, dilute the mixture with 400 ml of ethyl acetate (EtOAc).[\[4\]](#)

- Wash the organic layer three times with 150 ml of saturated sodium chloride solution (brine).
[\[4\]](#)
- Dry the organic phase over magnesium sulfate ($MgSO_4$), filter, and evaporate the solvent under reduced pressure to yield a dark brown solid.[\[4\]](#)
- For purification, dissolve the crude product in methanol, treat with activated carbon, and filter through a pad of celite.[\[4\]](#)
- Evaporate the solvent and recrystallize the product from a 1:1 mixture of acetic acid and water to obtain **3-(4-Hydroxyphenoxy)benzoic acid** as tan crystals with a melting point of 163-166 °C.[\[4\]](#)


Protocol 2: Synthesis via Reflux with Hydrobromic Acid in Acetic Acid (48 hours)

This alternative protocol involves a longer reflux time for the demethylation.

Experimental Protocol:

- Combine 73 g of 3-(4-methoxyphenoxy)benzoic acid with 300 ml of 48% hydrobromic acid and 600 ml of acetic acid in a suitable reaction vessel.[\[5\]](#)
- Heat the mixture at reflux for 48 hours.[\[5\]](#)
- Allow the reaction mixture to cool to ambient temperature.[\[5\]](#)
- Pour the cooled mixture into cold water and extract with ethyl acetate.[\[5\]](#)
- Dry the combined organic extracts and concentrate them in vacuo.[\[5\]](#)
- Crystallize the resulting residue from an ethyl acetate/hexane solvent system to yield 39.41 g of **3-(4-hydroxyphenoxy)benzoic acid** with a melting point of 172-174 °C.[\[5\]](#)

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: General synthesis workflow for **3-(4-Hydroxyphenoxy)benzoic acid**.

Potential Applications in Drug Discovery and Development

Derivatives of p-hydroxybenzoic acid are known to exhibit a wide range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.^[6] While specific research on **3-(4-Hydroxyphenoxy)benzoic acid** is still emerging, its structural features suggest potential therapeutic applications.

The presence of the phenolic hydroxyl and carboxylic acid groups makes it a candidate for investigation in several areas:

- **Anti-inflammatory Activity:** Hydroxybenzoic acid derivatives have been shown to modulate inflammatory pathways. The structural motifs within **3-(4-Hydroxyphenoxy)benzoic acid** suggest it could potentially inhibit key inflammatory enzymes.^[7]
- **Antioxidant Properties:** Phenolic compounds are well-known for their ability to scavenge free radicals. The hydroxyphenoxy group in this molecule could confer antioxidant activity, which

is beneficial in combating oxidative stress-related diseases.[\[7\]](#)

- Anticancer Research: Some phenolic compounds have been investigated for their potential to inhibit cancer cell growth. The unique diaryl ether linkage may present novel interactions with biological targets in cancer cells.[\[7\]](#)
- Prodrug Development: The acetylated form, 3-(4-acetoxyphenyl)benzoic acid, is considered a potential prodrug that would be hydrolyzed by esterases in the body to release the active **3-(4-hydroxyphenoxy)benzoic acid**. This strategy can be employed to improve the pharmacokinetic properties of the parent compound.[\[7\]](#)

It is important to note that while the structural class of this compound is associated with these activities, extensive biological evaluation of **3-(4-Hydroxyphenoxy)benzoic acid** itself is required to validate these potential applications.

Spectroscopic Data

For the structural elucidation and confirmation of **3-(4-Hydroxyphenoxy)benzoic acid**, various spectroscopic techniques are employed. While a comprehensive dataset is not provided here, researchers can typically find characteristic spectra from commercial suppliers or chemical databases. Key expected spectral features would include:

- ^1H NMR: Signals corresponding to the aromatic protons on both phenyl rings, as well as exchangeable protons from the carboxylic acid and hydroxyl groups.
- ^{13}C NMR: Resonances for the distinct carbon atoms in the aromatic rings, the ether linkage, and the carboxyl group.
- IR Spectroscopy: Characteristic absorption bands for the O-H stretch of the hydroxyl and carboxylic acid groups, the C=O stretch of the carboxylic acid, and the C-O stretches of the ether and phenol.
- Mass Spectrometry: The molecular ion peak corresponding to the compound's molecular weight, along with a fragmentation pattern that can help confirm the structure.

Conclusion

3-(4-Hydroxyphenoxy)benzoic acid is a versatile chemical entity with established synthesis protocols and significant potential for further investigation, particularly in the realm of drug discovery. This guide provides a foundational understanding of its key characteristics and methodologies to aid researchers in their scientific pursuits. As with any chemical compound, adherence to appropriate safety protocols in the laboratory is paramount.

References

- EU Pollinator Hub. **3-(4-hydroxyphenoxy)benzoic acid**. [\[Link\]](#)
- PrepChem.com. Synthesis of 3-(4'-hydroxyphenoxy)benzoic acid. [\[Link\]](#)
- PrepChem.com. B. Preparation of **3-(4-hydroxyphenoxy)benzoic acid**. [\[Link\]](#)
- PubChem - NIH. 4-(3-Hydroxyphenoxy)benzoic acid. [\[Link\]](#)
- PubChem - NIH. 4'-Hydroxy-3-phenoxybenzoic acid. [\[Link\]](#)
- PrepChem.com. Synthesis of 3-(4'-acetoxyphenoxy)benzoic acid. [\[Link\]](#)
- PubChem - NIH. 3-Hydroxy-4-phenoxybenzoic acid. [\[Link\]](#)
- ResearchGate. Synthesis of 4-(3-hydroxyphenoxy)
- Congen Pharma. Unlocking the Secrets of 2-(3-(4-hydroxyphenyl)propanamido)benzoic acid in Modern Medicine. [\[Link\]](#)
- International Journal of Pharmaceutical Sciences and Research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 3-(4-hydroxyphenoxy)benzoic acid | 35065-12-4 [sigmaaldrich.cn]
- 2. 3-(4-Hydroxyphenoxy)benzoic acid [chemicalbook.com]
- 3. 3-(4-hydroxyphenoxy)benzoic acid | List view | EU Pollinator Hub [app.pollinatorhub.eu]
- 4. prepchem.com [prepchem.com]
- 5. prepchem.com [prepchem.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]

- To cite this document: BenchChem. ["3-(4-Hydroxyphenoxy)benzoic acid" CAS number and identifiers]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b029863#3-4-hydroxyphenoxy-benzoic-acid-cas-number-and-identifiers\]](https://www.benchchem.com/product/b029863#3-4-hydroxyphenoxy-benzoic-acid-cas-number-and-identifiers)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com